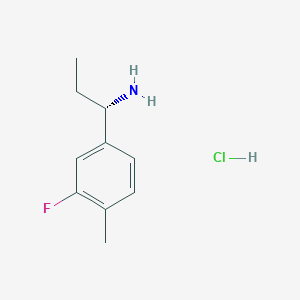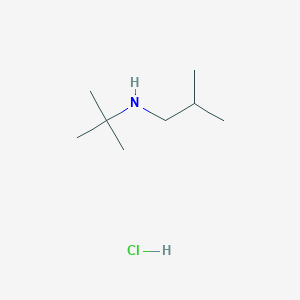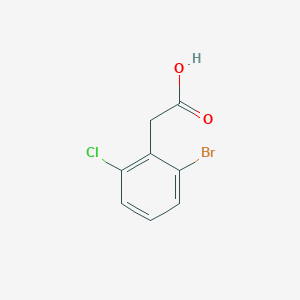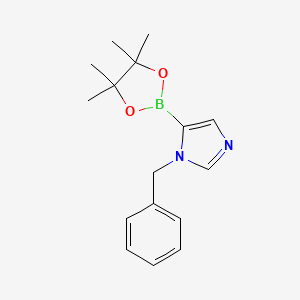
2-Fluoro-5-methylbenzene-1,4-diamine
Vue d'ensemble
Description
2-Fluoro-5-methylbenzene-1,4-diamine is a chemical compound with the molecular formula C7H9FN2 . It has a molecular weight of 140.16 . The compound is a brown or black solid .
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-methylbenzene-1,4-diamine is1S/C7H9FN2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,9-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Fluoro-5-methylbenzene-1,4-diamine is a brown or black solid . It has a molecular weight of 140.16 .Applications De Recherche Scientifique
Synthesis and Properties of Fluorinated Polyimides : A novel fluorinated diamine monomer was synthesized and used to create fluorinated polyimides, which exhibited good solubility, high tensile strength, and excellent thermal stability (Yang & Hsiao, 2004).
Development of Soluble Fluoro-Polyimides : Soluble fluoro-polyimides were synthesized using a fluorine-containing aromatic diamine, demonstrating excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
Biological Activity and DFT Studies of Fluorinated Compounds : A study focusing on the biological activities and Density Functional Theory (DFT) studies of fluorinated compounds revealed their potential in developing antimicrobial agents (Elmas et al., 2020).
Aromatic Polyamides and Polyimides Synthesis : Aromatic polyamides and polyimides were synthesized from various diamines, showing high thermal stability and good solubility in organic solvents (Yang, Hsiao, & Yang, 1999).
Study of Densities and Viscosities of Diaminotoluene : Research on the densities and viscosities of diaminotoluene in various solvents provided insights into solute-solvent interactions, which are crucial for understanding the behavior of such compounds in different environments (Zhu et al., 2014).
Organometallic Chemistry Using Partially Fluorinated Benzenes : The use of fluorobenzenes in organometallic chemistry and transition-metal-based catalysis highlighted their role as non-coordinating solvents or readily displaced ligands (Pike, Crimmin, & Chaplin, 2017).
Biodegradation of Difluorobenzenes : A study on the biodegradation of difluorobenzenes by a microbial strain demonstrated the potential for environmental remediation of industrial chemicals (Moreira et al., 2009).
Synthesis and Characterization of Schiff Base Ligands : Research into Schiff base ligands synthesized from diamines showed potential applications in coordination chemistry and materials science (Kargar et al., 2020).
Propriétés
IUPAC Name |
2-fluoro-5-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSAQEHNAPUAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylbenzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



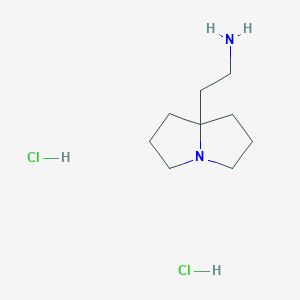
![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)
